Adenosine 5'-diphosphate is classified as a nucleoside diphosphate. It is naturally occurring in all living cells and can be derived from adenosine triphosphate through hydrolysis. In this process, one phosphate group is removed, resulting in adenosine 5'-diphosphate and inorganic phosphate. The compound can also be synthesized chemically or enzymatically for research and clinical applications.
Several methods exist for synthesizing adenosine 5'-diphosphate, each with distinct protocols and yields:
Adenosine 5'-diphosphate consists of three main components:
The molecular formula of adenosine 5'-diphosphate is C10H15N5O10P2, and its structural representation reveals that the two phosphate groups are attached to the 5' carbon of the ribose sugar.
Adenosine 5'-diphosphate participates in several critical biochemical reactions:
The mechanism by which adenosine 5'-diphosphate functions primarily revolves around its role in energy transfer:
Adenosine 5'-diphosphate exhibits several important physical and chemical properties:
Adenosine 5'-diphosphate has numerous scientific applications:
The identification of Adenosine 5'-diphosphate emerged alongside key developments in biochemical energetics during the early 20th century. Initial recognition derived from studies of muscle metabolism, where researchers observed adenosine-containing compounds undergoing phosphorylation state changes during contraction-relaxation cycles. In 1929, Cyrus Fiske and Yellapragada Subbarow isolated ATP from muscle tissue, paving the way for Karl Lohmann's subsequent identification of Adenosine 5'-diphosphate as the dephosphorylation product in 1934. This discovery established the foundational ATP/Adenosine 5'-diphosphate cycle governing cellular energy transfer [1] [6].
The 1940s witnessed groundbreaking elucidation of Adenosine 5'-diphosphate's metabolic centrality through Fritz Lipmann's "high-energy phosphate bond" concept and Herman Kalckar's work on oxidative phosphorylation. These investigations revealed how mitochondrial respiration drives Adenosine 5'-diphosphate rephosphorylation to ATP. Landmark achievements included Eugene Kennedy and Albert Lehninger's 1949 demonstration that mitochondria generate ATP from Adenosine 5'-diphosphate using oxygen, solidifying Adenosine 5'-diphosphate's indispensable position in bioenergetics. Subsequent X-ray crystallographic studies in the late 20th century, including analyses of nucleoside diphosphate kinase complexes with Adenosine 5'-diphosphate-magnesium, revealed precise molecular interactions governing nucleotide binding and catalytic mechanisms [1] [3] [6].
Table 1: Key Historical Milestones in Adenosine 5'-Diphosphate Research
Year | Discovery | Researchers | |
---|---|---|---|
1929 | Isolation of ATP from muscle tissue | Fiske & Subbarow | |
1934 | Identification of Adenosine 5'-diphosphate as ATP hydrolysis product | Lohmann | |
1941 | "High-energy phosphate bond" concept established | Lipmann | |
1949 | Mitochondrial oxidative phosphorylation demonstrated | Kennedy & Lehninger | |
1994 | X-ray structure of Adenosine 5'-diphosphate-Mg²⁺ bound to nucleoside diphosphate kinase | Moréra et al. | [3] |
Adenosine 5'-diphosphate possesses a tripartite structure comprising: (1) The purine base adenine, which forms hydrogen bonds in enzyme active sites; (2) β-D-ribofuranose, a five-carbon sugar whose 2' and 3' hydroxyl groups participate in polar contacts with proteins; and (3) A diphosphate moiety with high phosphoryl group transfer potential. The systematic IUPAC nomenclature designates Adenosine 5'-diphosphate as [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl trihydrogen diphosphate, reflecting its stereochemical complexity [1] [8].
The diphosphate group exists as a mixture of protonation states at physiological pH (HP₂O₇³⁻ and H₂P₂O₇²⁻), with magnesium coordination profoundly influencing conformation and reactivity. Crystallographic analyses reveal that magnesium ions bridge the α- and β-phosphates, adopting octahedral coordination geometry. This Adenosine 5'-diphosphate-magnesium complex positions the β-phosphate proximal to catalytic histidine residues in kinases, enabling phosphoryl transfer. The adenine base engages in hydrophobic stacking interactions while the ribose 2'- and 3'-hydroxyl groups form hydrogen bonds with aspartate, glutamate, or arginine side chains in binding pockets [1] [3] [8].
Table 2: Molecular Interactions of Adenosine 5'-Diphosphate in Protein Binding Sites
Structural Component | Interaction Type | Functional Consequence | |
---|---|---|---|
Adenine ring | Nonpolar contacts | Base non-specificity in some enzymes | |
Ribose 2'-OH / 3'-OH | Hydrogen bonding | Positional anchoring | |
α-phosphate | Magnesium coordination | Geometry optimization | |
β-phosphate | Catalytic histidine proximity | Phosphoryl transfer | |
Diphosphate oxygen | Hydrogen bonding | Transition state stabilization | [3] |
Adenosine 5'-diphosphate serves as the primary acceptor of phosphoryl groups in ATP biosynthesis through three principal mechanisms:
Substrate-Level Phosphorylation: Enzymes like phosphoglycerate kinase and pyruvate kinase directly transfer phosphoryl groups from metabolic intermediates to Adenosine 5'-diphosphate during glycolysis. The net reaction yields 2 ATP per glucose molecule:Glucose + 2 NAD⁺ + 2 Pi + 2 Adenosine 5'-diphosphate → 2 Pyruvate + 2 ATP + 2 NADH + 2 H⁺ + 2 H₂O [1] [2]
Oxidative Phosphorylation: The proton gradient generated by electron transport drives ATP synthase catalysis, wherein Adenosine 5'-diphosphate undergoes phosphorylation: Adenosine 5'-diphosphate + Pi → ATP. This process produces approximately 26 of 30 ATP equivalents per glucose molecule in eukaryotes. The FoF₁ ATP synthase complex binds Adenosine 5'-diphosphate with high affinity in catalytic sites, inducing conformational changes that couple proton flux to phosphorylation [1] [2].
Photophosphorylation: In chloroplasts, light-driven electron transport establishes a proton gradient across thylakoid membranes that powers ATP synthase activity. Adenosine 5'-diphosphate phosphorylation captures solar energy as chemical potential in ATP, providing energy for carbon fixation. The mechanism mirrors mitochondrial oxidative phosphorylation but utilizes photons rather than redox energy for proton pumping [6].
Beyond energy transduction, Adenosine 5'-diphosphate functions as a critical metabolic regulator and signaling molecule:
Allosteric Regulation: Adenosine 5'-diphosphate modulates enzyme activity through binding at regulatory sites. In phosphofructokinase-1 (glycolysis control point), Adenosine 5'-diphosphate reverses ATP-mediated inhibition, activating flux through the pathway when energy status declines. Similarly, Adenosine 5'-diphosphate enhances isocitrate dehydrogenase activity in the citric acid cycle, coordinating carbon oxidation with energy demand [1] [6].
Purinergic Signaling: Extracellular Adenosine 5'-diphosphate activates specific G protein-coupled receptors (P2Y₁, P2Y₁₂, P2Y₁₃) on cell membranes. Platelet P2Y₁ receptors initiate shape change and aggregation upon Adenosine 5'-diphosphate release from dense granules, while P2Y₁₂ receptors amplify this response. In neuronal tissues, Adenosine 5'-diphosphate-mediated purinergic signaling influences neurotransmission, neuroglial development, and neuromodulation. Adenosine 5'-diphosphate binding to P2Y receptors exhibits half-maximal effective concentration (EC₅₀) values in the nanomolar range (e.g., IC₅₀ = 67 nM for P2X₂/₃ receptors) [5] [7] [9].
AMP-Activated Protein Kinase Activation: Fluctuations in Adenosine 5'-diphosphate concentrations regulate AMP-activated protein kinase (AMPK), a cellular energy sensor. Adenosine 5'-diphosphate binding to AMPK γ-subunit allosterically activates the kinase without being hydrolyzed, promoting ATP-generating pathways while inhibiting ATP-consuming processes during energy stress [7].
Adenosine 5'-diphosphate participates directly in enzymatic reaction mechanisms:
Nucleoside Diphosphate Kinase (NDPK) Catalysis: NDPK facilitates phosphoryl group exchange between nucleoside triphosphates and diphosphates through a phospho-histidine intermediate. Structural analyses at 2.2-Å resolution reveal Adenosine 5'-diphosphate-magnesium binding near His¹²² in Dictyostelium discoideum NDPK. The β-phosphate approaches the histidine imidazole group, enabling direct transfer without dissociative intermediates. This mechanism explains NDPK's broad substrate specificity, as the adenine base points outward, minimizing specific contacts [3].
Adenylate Kinase Equilibrium: Adenosine 5'-diphosphate participates in the adenylate kinase reaction (2 Adenosine 5'-diphosphate ⇌ ATP + AMP), which maintains adenine nucleotide homeostasis. Near-equilibrium operation allows this enzyme to buffer cellular ATP/Adenosine 5'-diphosphate ratios, responding rapidly to fluctuations in energy demand. Magnesium coordination is essential for Adenosine 5'-diphosphate binding in the active site, optimizing geometry for phosphoryl transfer [1] [2].
Table 3: Comparative Bioenergetics of Adenine Nucleotides
Parameter | Adenosine 5'-triphosphate | Adenosine 5'-diphosphate | Adenosine 5'-monophosphate | |
---|---|---|---|---|
Phosphate Groups | 3 | 2 | 1 | |
Molecular Weight (g/mol) | 507.18 | 427.20 | 347.22 | |
Standard Free Energy of Hydrolysis (ΔG°') | -30.5 kJ/mol | -35.7 to -31 kJ/mol* | -14.2 kJ/mol | |
Intracellular Concentration | 1-10 mM | ~10% of ATP | <1% of ATP | |
Primary Bioenergetic Role | Energy currency | ATP precursor | Energy sensor | [1] [2] [6] |
*Magnesium-dependent variation: ΔG°' = -35.7 kJ/mol at [Mg²⁺]=0; ΔG°' = -31 kJ/mol at [Mg²⁺]=5 mM
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